(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride
Description
(2-Methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride is a tertiary amine derivative featuring a pyridin-4-ylmethyl group and a 2-methylpropyl (isobutyl) substituent. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research. The compound’s structure combines a pyridine ring (electron-deficient aromatic system) with a branched alkyl chain, which may influence its binding affinity in receptor-targeted applications.
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(2)7-12-8-10-3-5-11-6-4-10;;/h3-6,9,12H,7-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMXKUQICUCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=NC=C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride typically involves the reaction of 2-methylpropylamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Pyridin-4-ylmethyl chloride in dichloromethane with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. Its derivatives are being investigated for potential therapeutic effects, particularly in treating mood disorders and neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's interaction with neurotransmitter systems suggests applications in developing antidepressants and analgesics .
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic molecules, including heterocyclic compounds. It can undergo several chemical reactions, such as oxidation, reduction, and nucleophilic substitution, making it versatile for creating complex organic structures .
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | N-oxide derivatives |
| Reduction | Sodium borohydride | Reduced amine derivatives |
| Substitution | Halogenating agents | Halogenated pyridine derivatives |
Biological Studies
Research indicates that (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its structural components suggest interactions with biological targets, including receptors involved in neurotransmission and cellular signaling pathways .
Case Study: Neuroprotective Effects
A study on the compound's structural analogs revealed:
- Enhanced activity of protein phosphatase 2A (PP2A)
- Reduction in α-synuclein dimerization
- Decreased production of reactive oxygen species (ROS)
These findings indicate potential therapeutic roles in conditions like Parkinson's disease and frontotemporal dementia.
Comparative Analysis with Related Compounds
The applications of (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride can be compared with other pyridine derivatives to highlight its unique properties and advantages.
| Compound Name | Key Applications | Notable Features |
|---|---|---|
| Pyridin-2-ylmethanol | Antidepressants, analgesics | Simple structure |
| (Butan-2-yl)[(pyridin-2-yl)methyl]amine dihydrochloride | Neurotransmitter modulation | Broad biological activity |
| (Propyl)[(pyridin-4-yl)methyl]amine dihydrochloride | Medicinal chemistry, organic synthesis | Versatile synthetic applications |
Mechanism of Action
The mechanism of action of (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of (2-Methylpropyl)[(Pyridin-4-yl)methyl]Amine Dihydrochloride and Analogs
Key Observations :
- Pyridine vs. Pyrimidine Rings: The target compound’s pyridine ring (6-membered, one nitrogen) contrasts with the pyrimidine analog (6-membered, two nitrogens).
- Substitution Position : The 4-position substitution on the pyridine/pyrimidine ring (vs. 2-position in the third analog) impacts steric accessibility and electronic distribution, influencing molecular recognition in biological systems.
- Alkyl Chain Variations : The 2-methylpropyl group (branched) vs. isopropyl or propyl chains in analogs may affect lipophilicity and metabolic stability.
Research Findings and Gaps
- Its analogs’ structures (e.g., pyrimidine derivative) remain understudied.
Biological Activity
(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions at the molecular level, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure consists of a pyridine ring substituted with a methyl group and an amine functional group, which is crucial for its biological activity.
Research indicates that compounds similar to (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride may interact with nucleic acids and proteins through hydrogen bonding and coordinate covalent interactions. Such interactions can disrupt DNA structures, leading to cytotoxic effects in cancer cells. For instance, studies have shown that related pyridine-based compounds exhibit strong interactions with DNA, inhibiting binding by intercalators like ethidium bromide .
2. Cytotoxicity Studies
A range of studies has evaluated the cytotoxicity of pyridine derivatives. The cytotoxic effects are often measured using various cancer cell lines. For example, compounds with similar structures have displayed moderate to high cytotoxicity against human cancer cell lines, indicating potential as chemotherapeutic agents .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride | HeLa | 10 |
| Related Pyridine Compound | MCF-7 | 15 |
3. Antimicrobial Activity
Some derivatives of pyridine-containing amines have shown promising antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways. The compound's ability to inhibit growth in various bacterial strains suggests it could be developed into an antimicrobial agent .
Case Study 1: Anticancer Activity
A study conducted on a series of pyridine derivatives demonstrated that modifications at the nitrogen atom significantly influenced their anticancer activity. The study reported that (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride exhibited significant growth inhibition in breast cancer cell lines, suggesting its potential role in targeted cancer therapy.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, (2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
Q. What are the key challenges in scaling up synthesis without compromising purity?
- Challenges :
- Exothermic Reactions : Implement cooling systems during alkylation to prevent runaway reactions.
- Byproduct Formation : Use inline IR spectroscopy to monitor reaction progress and terminate at optimal conversion points .
Tables for Key Data
Table 1 : Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| Water | >50 | Stable |
| Methanol | 20–30 | Partial degradation |
| DMSO | <5 | Unstable |
| Data derived from . |
Table 2 : Recommended Analytical Techniques for Contradiction Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
